1-Methoxycyclohexa-1,4-diene

描述

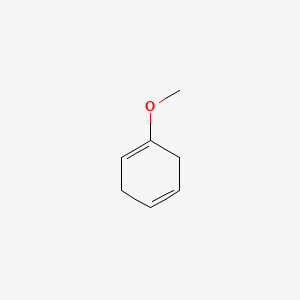

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-methoxycyclohexa-1,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-8-7-5-3-2-4-6-7/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXIXVNKYUAKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183056 | |

| Record name | 1-Methoxycyclohexa-1,4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2886-59-1 | |

| Record name | 1-Methoxy-1,4-cyclohexadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2886-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxycyclohexa-1,4-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002886591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxycyclohexa-1,4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxycyclohexa-1,4-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methoxycyclohexa-1,4-diene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU7VS4JVC5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Methoxycyclohexa-1,4-diene: A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-Methoxycyclohexa-1,4-diene (CAS No. 2886-59-1), a versatile reagent in organic synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and outlines its safety and handling information. This guide is intended to serve as a comprehensive resource for laboratory and drug development professionals engaged in synthetic organic chemistry.

Chemical and Physical Properties

This compound, also known as 2,5-dihydroanisole, is a cyclic enol ether. Its physical and chemical properties are summarized in the tables below.[1][2][3][4][5][6][7]

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 2886-59-1[1][2][3][8] |

| Molecular Formula | C₇H₁₀O[1][2][3][8] |

| IUPAC Name | This compound[2] |

| Synonyms | 1-Methoxy-1,4-cyclohexadiene, 2,5-Dihydroanisole[3] |

| EC Number | 220-747-8[1][3] |

| InChI Key | RGXIXVNKYUAKHS-UHFFFAOYSA-N[1][2][3] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 110.15 g/mol [3] |

| Form | Liquid[3][4] |

| Color | Clear, almost colorless to faint yellow[4] |

| Boiling Point | 148-150 °C (lit.)[3][4] |

| Density | 0.94 g/mL at 25 °C (lit.)[3][4] |

| Refractive Index | n20/D 1.475 (lit.)[3][4] |

| Flash Point | 36 °C (96.8 °F) - closed cup[3] |

Table 3: Safety Information

| Hazard Category | GHS Classification |

| Pictogram | GHS02 (Flammable) |

| Signal Word | Warning[3] |

| Hazard Statement | H226: Flammable liquid and vapor[3] |

| Storage Class | 3 (Flammable liquids)[3] |

| WGK | 3[3] |

Synthesis and Reactions

This compound is a key intermediate in organic synthesis, primarily prepared via the Birch reduction of anisole. Its reactivity is characterized by the ability to undergo isomerization to the conjugated 1,3-diene, which can then participate in Diels-Alder reactions. Additionally, the methylene bridge is susceptible to deprotonation and subsequent alkylation.

Synthesis via Birch Reduction

The most common laboratory synthesis of this compound involves the Birch reduction of anisole. This reaction uses an alkali metal, typically sodium or lithium, dissolved in liquid ammonia with a proton source, such as an alcohol.

Isomerization and Diels-Alder Reaction

This compound can be isomerized to the more thermodynamically stable 1-methoxycyclohexa-1,3-diene. This conjugation is typically acid-catalyzed and allows the resulting diene to act as a potent diene in Diels-Alder cycloadditions.

Experimental Protocols

Synthesis of this compound from Anisole (Birch Reduction)

Objective: To synthesize this compound via the Birch reduction of anisole.

Materials:

-

Anisole

-

Lithium metal

-

Anhydrous liquid ammonia

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Three-necked round-bottom flask equipped with a dry ice condenser, mechanical stirrer, and an addition funnel.

Procedure:

-

Set up the reaction apparatus under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the flask to -78 °C using a dry ice/acetone bath and condense approximately 250 mL of anhydrous liquid ammonia.

-

To the liquid ammonia, add anisole (0.2 mol) dissolved in anhydrous diethyl ether (50 mL).

-

Carefully add small pieces of lithium metal (0.44 mol) to the stirred solution until a persistent deep blue color is obtained, indicating the presence of solvated electrons.

-

After the addition of lithium is complete, stir the reaction mixture for 2 hours at -78 °C.

-

Quench the reaction by the slow, dropwise addition of anhydrous ethanol (0.88 mol) until the blue color disappears.

-

Allow the ammonia to evaporate overnight under a stream of inert gas.

-

To the remaining residue, carefully add 100 mL of water and extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by distillation to yield this compound.

Alkylation of this compound

Objective: To perform an alkylation at the C4 position of this compound.[2]

Materials:

-

This compound

-

Potassamide in liquid ammonia

-

Alkyl bromide (e.g., methyl iodide, ethyl bromide)

-

Anhydrous liquid ammonia

-

Ferric chloride (catalytic amount)

-

Potassium metal

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Prepare potassamide in situ by adding potassium metal (0.025 mol) to anhydrous liquid ammonia (80 mL) containing a catalytic amount of ferric chloride.

-

To the freshly prepared potassamide solution, add this compound (20 mmol) with stirring. A dark red solution should form.

-

After stirring vigorously for 10 minutes, quench the reaction by adding an excess of the desired alkyl bromide.

-

Allow the ammonia to evaporate slowly.

-

Add water to the residue and thoroughly extract the organic material with diethyl ether.

-

Wash the combined ethereal solution with water until neutral, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent and distill the residual oil under reduced pressure to obtain the alkylated product.[2]

Isomerization and In Situ Diels-Alder Reaction

Objective: To isomerize this compound to the 1,3-isomer and trap it in situ with a dienophile.

Materials:

-

This compound

-

Maleic anhydride (dienophile)

-

p-Toluenesulfonic acid (catalyst)

-

Anhydrous toluene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) and maleic anhydride (10 mmol) in anhydrous toluene (50 mL).

-

Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The Diels-Alder adduct may precipitate from the solution upon cooling. If so, collect the product by filtration.

-

If the product remains in solution, remove the toluene under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Applications in Synthesis

This compound is a valuable precursor in organic synthesis. Its primary applications include:

-

Synthesis of Cyclohexenones: The enol ether functionality can be hydrolyzed under acidic conditions to reveal a ketone. This, combined with the Diels-Alder reaction, provides a route to highly functionalized cyclohexenone derivatives.

-

Formation of Aromatic Compounds: The diene can be readily aromatized, which is a driving force in certain reaction sequences.

-

Preparation of Ruthenium Complexes: It reacts with ruthenium salts to form organometallic complexes that can be used as precursors for the deposition of ruthenium films.[4][5]

Conclusion

This compound is a versatile and important building block in modern organic synthesis. This guide provides essential data and detailed protocols to facilitate its safe and effective use in a research and development setting. A thorough understanding of its properties and reactivity, as outlined in this document, is crucial for its successful application in the synthesis of complex molecules.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]

- 4. studylib.net [studylib.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | C7H10O | CID 76156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Methoxy-1,4-cyclohexadiene [webbook.nist.gov]

- 8. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-Methoxycyclohexa-1,4-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 1-methoxycyclohexa-1,4-diene, a versatile intermediate in organic synthesis. This document details the characteristic spectroscopic data in clearly structured tables for easy reference and comparison. Furthermore, it outlines a detailed experimental protocol for its synthesis via the Birch reduction of anisole and provides methodologies for obtaining the corresponding spectroscopic data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for compound identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.75 | m | - | H-4, H-5 |

| 4.65 | t | 3.9 | H-1 |

| 3.55 | s | - | -OCH₃ |

| 2.75 | m | - | H-3, H-6 |

Solvent: CDCl₃. Spectrometer frequency: Not specified in available data.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 152.0 | C-1 |

| 125.0 | C-4, C-5 |

| 95.8 | C-2 |

| 54.0 | -OCH₃ |

| 28.5 | C-3, C-6 |

Solvent: CDCl₃. Spectrometer frequency: Not specified in available data.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030 | Medium | =C-H stretch |

| 2930, 2860 | Strong | C-H stretch (aliphatic) |

| 1690 | Strong | C=C stretch (enol ether) |

| 1650 | Medium | C=C stretch |

| 1210 | Strong | C-O stretch |

Sample preparation: Neat liquid.

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 110 | 100 | [M]⁺ (Molecular Ion) |

| 109 | 80 | [M-H]⁺ |

| 95 | 60 | [M-CH₃]⁺ |

| 81 | 90 | [M-C₂H₅]⁺ or Retro-Diels-Alder fragment |

| 79 | 75 | [C₆H₇]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

Synthesis of this compound via Birch Reduction of Anisole

This protocol describes the reduction of anisole to this compound using sodium metal in liquid ammonia.

Materials:

-

Anisole

-

Sodium metal

-

Liquid ammonia

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Three-necked round-bottom flask

-

Dry ice/acetone condenser

-

Mechanical stirrer

-

Dropping funnel

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a mechanical stirrer, and a gas inlet.

-

Cool the flask to -78 °C using a dry ice/acetone bath and condense approximately 200 mL of ammonia into the flask.

-

Once the desired volume of liquid ammonia is collected, add 10.8 g (0.1 mol) of anisole to the flask with stirring.

-

Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the stirred solution. The solution should turn a deep blue color, indicating the presence of solvated electrons.

-

After the sodium has dissolved, add 8.8 mL (0.15 mol) of anhydrous ethanol dropwise from a dropping funnel over 30 minutes. The blue color will gradually disappear.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

To the remaining residue, cautiously add 100 mL of diethyl ether, followed by the slow addition of 100 mL of a saturated aqueous ammonium chloride solution to quench any remaining sodium.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield pure this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 s, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 s, and 1024 scans.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy:

-

Sample Preparation: As this compound is a liquid, a neat sample can be analyzed directly. Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether) into the mass spectrometer via a gas chromatograph (GC-MS) or direct injection.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

-

Acquisition: For GC-MS, use a suitable capillary column (e.g., HP-5MS). A typical temperature program would be to start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C. For direct injection, vaporize the sample in the ion source. Acquire the mass spectrum over a mass range of m/z 35-200.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis and subsequent spectroscopic analysis of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Methoxycyclohexa-1,4-diene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-methoxycyclohexa-1,4-diene. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules.

Introduction

This compound is a key intermediate in organic synthesis, often utilized in the construction of complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous identification of related structures. This guide presents a detailed analysis of its ¹H and ¹³C NMR spectra, including tabulated chemical shifts, coupling constants, and multiplicities, alongside a standard experimental protocol for data acquisition.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals that correspond to its unique molecular structure. The data presented here has been compiled from various spectral databases and is presented in a structured format for ease of comparison and interpretation.[1][2]

¹H NMR Data

The proton NMR spectrum is characterized by signals in the olefinic, allylic, and methoxy regions.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~4.6 | br s | - |

| H4/H5 | ~5.7 | m | - |

| H3/H6 | ~2.7 | m | - |

| OCH₃ | ~3.5 | s | - |

Note: Precise chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The data provided is a representative example.

¹³C NMR Data

The carbon NMR spectrum provides key information about the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 | ~150 |

| C2 | ~95 |

| C4/C5 | ~125 |

| C3/C6 | ~30 |

| OCH₃ | ~55 |

Note: Carbon chemical shifts are reported relative to a standard reference.

Experimental Protocol

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. If not already present in the deuterated solvent, a small amount can be added.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

3.2. NMR Data Acquisition

The following are general parameters for a standard NMR experiment. Instrument-specific settings may require optimization.

3.2.1. ¹H NMR Spectroscopy

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically set to a range of 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.

3.2.2. ¹³C NMR Spectroscopy

-

Pulse Program: A standard proton-decoupled single-pulse experiment with nuclear Overhauser effect (NOE) (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: A typical range of 0-220 ppm is used to encompass all carbon signals.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: A 2-5 second delay is recommended.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio, depending on the sample concentration.

Logical Workflow for NMR Data Analysis

The process of analyzing the NMR data of this compound follows a logical progression from the molecular structure to the interpretation of the final spectra. The following diagram illustrates this workflow.

Caption: Logical workflow for NMR analysis.

This diagram outlines the key stages, from preparing the sample to the final structural assignment based on the processed ¹H and ¹³C NMR spectra. Each step is crucial for obtaining accurate and reliable results.

References

An In-depth Technical Guide to the Mass Spectrometry of 1-methoxycyclohexa-1,4-diene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 1-methoxycyclohexa-1,4-diene (C7H10O), a compound of interest in various chemical research and development sectors.[1][2] This document details its electron ionization (EI) mass spectrum, presents a plausible fragmentation pathway, and outlines a representative experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

I. Compound Information

IUPAC Name: this compound Molecular Formula: C7H10O[1][2] Molecular Weight: 110.15 g/mol [1][2] CAS Number: 2886-59-1[1][2]

II. Electron Ionization Mass Spectrum Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with the molecular ion peak observed at m/z 110. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the principal ions, are summarized in the table below. This data is crucial for the identification and structural elucidation of the compound.

| m/z | Relative Intensity (%) | Proposed Ion |

| 39 | 28.8 | [C3H3]+ |

| 41 | 16.5 | [C3H5]+ |

| 51 | 10.6 | [C4H3]+ |

| 53 | 13.9 | [C4H5]+ |

| 65 | 17.5 | [C5H5]+ |

| 77 | 27.8 | [C6H5]+ |

| 78 | 29.9 | [C6H6]+ |

| 79 | 100.0 | [C6H7]+ (Base Peak) |

| 80 | 80.4 | [C6H8]+ |

| 95 | 29.9 | [M-CH3]+ |

| 110 | 38.1 | [M]+• (Molecular Ion) |

Data sourced from the NIST WebBook.[1]

III. Experimental Protocols

A detailed experimental protocol for the analysis of this compound was not explicitly found in the searched literature. However, a representative GC-MS method for a volatile organic compound of this nature would typically involve the following steps:

1. Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane or methanol, at a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Column: A nonpolar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

3. Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI)[3]

-

Ionization Energy: 70 eV[3]

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 35-400

4. Data Acquisition and Analysis: Data is acquired in full scan mode. The resulting total ion chromatogram (TIC) and mass spectra are analyzed. The mass spectrum of the peak corresponding to this compound is compared with a reference library, such as the NIST Mass Spectral Library, for confirmation.

IV. Fragmentation Pathway

The fragmentation of this compound under electron ionization conditions can be rationalized through a series of characteristic reactions for ethers and cyclic dienes. The proposed pathway aims to explain the formation of the major observed ions.

Upon electron impact, a radical cation (the molecular ion, [M]+•) is formed at m/z 110 . One of the primary fragmentation steps for ethers is the loss of an alkyl radical. In this case, the loss of a methyl radical (•CH3) from the methoxy group leads to the formation of the ion at m/z 95 .

A significant fragmentation pathway for cyclic dienes is the retro-Diels-Alder reaction. For the molecular ion of this compound, a retro-Diels-Alder reaction would lead to the expulsion of a neutral molecule of ethene (C2H4), resulting in a radical cation at m/z 82 . However, the observed spectrum shows a more prominent peak at m/z 80 . This suggests a rearrangement prior to or during fragmentation, possibly involving the loss of formaldehyde (CH2O) to form a cyclohexadienyl cation radical at m/z 80 .

The base peak at m/z 79 is likely the tropylium cation ([C7H7]+), a common and stable fragment in the mass spectra of alkyl-substituted aromatic compounds. However, in this non-aromatic precursor, its formation would require significant rearrangement. A more plausible explanation for the highly abundant ion at m/z 79 is the loss of a methoxy radical (•OCH3) to form the [C6H7]+ cation. Subsequent loss of a hydrogen atom from the abundant m/z 80 ion would also lead to the m/z 79 ion. The ion at m/z 78 corresponds to the benzene radical cation, and m/z 77 to the phenyl cation, both of which can be formed through further fragmentation and rearrangement of the C6 ring fragments.

The lower mass fragments, such as those at m/z 65 ([C5H5]+), m/z 53 ([C4H5]+), m/z 51 ([C4H3]+), and m/z 39 ([C3H3]+), are characteristic of the fragmentation of six-membered rings and subsequent rearrangements.

Caption: Proposed fragmentation pathway of this compound.

V. Experimental Workflow

The general workflow for the GC-MS analysis of this compound is depicted below. This process begins with sample preparation and injection, followed by separation in the gas chromatograph, ionization, mass analysis, and finally, data interpretation.

References

In-Depth Technical Guide to the Infrared Spectrum of 1-Methoxycyclohexa-1,4-diene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectrum of 1-methoxycyclohexa-1,4-diene, also known as 2,5-dihydroanisole. This document details the characteristic vibrational frequencies, experimental protocols for spectral acquisition, and a visual representation of the experimental workflow, designed to support research and development activities.

Core Data Presentation: Infrared Absorption Spectrum

The infrared spectrum of this compound reveals key structural features of the molecule. The following table summarizes the principal absorption bands, their corresponding vibrational modes, and relative intensities. This data is crucial for the identification and characterization of this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3025 | Medium | =C-H stretch (vinylic C-H) |

| ~2930 | Medium | C-H stretch (aliphatic CH₂) |

| ~2835 | Medium | C-H stretch (O-CH₃) |

| ~1660 | Strong | C=C stretch (enol ether) |

| ~1645 | Medium | C=C stretch (isolated double bond) |

| ~1450 | Medium | C-H bend (aliphatic CH₂) |

| ~1220 | Strong | =C-O-C asymmetric stretch (enol ether) |

| ~1080 | Strong | =C-O-C symmetric stretch (enol ether) |

| ~670 | Strong | =C-H bend (out-of-plane) |

Experimental Protocols

The acquisition of a high-quality FTIR spectrum of this compound, which is a liquid at room temperature, can be achieved using the following established protocols. The "neat" liquid sampling technique is often preferred for its simplicity and the absence of solvent interference.

Attenuated Total Reflectance (ATR) Method

This is a common and convenient method for obtaining the IR spectrum of a liquid sample.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

-

Background Spectrum: Ensure the ATR crystal surface is clean. A background spectrum of the clean, empty crystal is recorded to account for instrumental and environmental absorptions.

-

Sample Application: A single drop of this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: The sample spectrum is then recorded. The number of scans can be varied to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

Cleaning: After analysis, the crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Neat Liquid (Thin Film) Method using Salt Plates

This traditional method involves creating a thin film of the liquid sample between two infrared-transparent salt plates.

Instrumentation and Materials:

-

FTIR spectrometer.

-

Two polished infrared-transparent salt plates (e.g., Sodium Chloride (NaCl) or Potassium Bromide (KBr)).

-

A sample holder for the salt plates.

-

A clean pipette.

Procedure:

-

Background Spectrum: A background spectrum is recorded with the empty sample holder in the beam path.

-

Sample Preparation: A single drop of this compound is placed onto the center of one salt plate. The second plate is carefully placed on top, and gentle pressure is applied to spread the liquid into a thin, uniform film.

-

Spectrum Acquisition: The assembled salt plates are placed in the sample holder and the IR spectrum is recorded.

-

Cleaning: The salt plates are carefully disassembled and cleaned with a dry, volatile solvent. It is crucial to avoid aqueous solutions as they will dissolve the salt plates. The cleaned plates should be stored in a desiccator.

Mandatory Visualization

The following diagram illustrates the generalized experimental workflow for obtaining the FTIR spectrum of a liquid sample such as this compound.

Caption: Experimental workflow for FTIR analysis of a liquid sample.

An In-Depth Technical Guide to the Molecular Orbital Analysis of 1-Methoxycyclohexa-1,4-diene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxycyclohexa-1,4-diene is a key intermediate in organic synthesis, notably formed through the Birch reduction of anisole. Its electronic structure, governed by the interplay between the non-conjugated π-systems and the electron-donating methoxy group, is crucial for understanding its reactivity and potential applications, including in drug development. This technical guide provides a comprehensive framework for the molecular orbital analysis of this compound. Due to the absence of specific published data for this molecule, this document outlines a robust computational methodology, presents comparative data from related molecules to establish a theoretical baseline, and offers a logical workflow for such an investigation.

Theoretical Background: Molecular Orbitals of a Non-Conjugated Diene

Unlike conjugated dienes where the π-orbitals of adjacent double bonds overlap to form a delocalized system, the double bonds in 1,4-cyclohexadiene and its derivatives are separated by sp³-hybridized carbon atoms.[1][2][3] This isolation means that, to a first approximation, the two π-systems can be considered independent. However, through-space and through-bond interactions can lead to a splitting of the π and π* molecular orbital energy levels.

The introduction of a methoxy group (an enol ether functionality) significantly perturbs this electronic structure.[4] As an electron-donating group, the oxygen lone pair can interact with the adjacent π-system, raising the energy of the Highest Occupied Molecular Orbital (HOMO) and altering the electron density distribution. This has profound implications for the molecule's reactivity, particularly its susceptibility to electrophilic attack.

Proposed Computational Methodology for Molecular Orbital Analysis

To obtain quantitative data on the molecular orbitals of this compound, a computational approach using Density Functional Theory (DFT) is recommended. This method offers a good balance between accuracy and computational cost for molecules of this size.

Experimental Protocol: A DFT-Based Approach

-

Molecular Geometry Optimization:

-

The initial 3D structure of this compound is constructed using a molecular modeling program.

-

A geometry optimization is performed using a suitable DFT functional and basis set. A common and effective choice would be the B3LYP functional with the 6-31G(d,p) basis set. This level of theory is widely used for organic molecules and provides reliable geometries.

-

A frequency calculation should be performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Molecular Orbital Calculation:

-

Using the optimized geometry, a single-point energy calculation is performed at the same or a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain the molecular orbital energies and coefficients.

-

The output of this calculation will provide the energies of all molecular orbitals, including the HOMO and LUMO.

-

-

Data Analysis and Visualization:

-

The energies of the frontier molecular orbitals (HOMO and LUMO) and the HOMO-LUMO gap are determined.

-

The molecular orbital coefficients are analyzed to understand the contribution of different atomic orbitals to each molecular orbital.

-

The shapes of the HOMO, LUMO, and other relevant molecular orbitals are visualized to identify regions of high electron density and potential sites of reactivity.

-

A Natural Bond Orbital (NBO) analysis can be performed to investigate hyperconjugative interactions and charge distribution in more detail.

-

Quantitative Data from Related Molecules

In the absence of specific data for this compound, we present data for the parent 1,4-cyclohexadiene and a related methoxy-substituted cyclic molecule to provide a basis for comparison.

| Molecule | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1,4-Cyclohexadiene | CASPT2 | -8.83 | 4.29 | 13.12 |

| Methyl 2-methoxycyclohex-3-ene-1-carboxylate | DFT (B3LYP) | -6.42 | -0.65 | 5.77 |

Note: The data for 1,4-cyclohexadiene is from a high-level theoretical study. The data for methyl 2-methoxycyclohex-3-ene-1-carboxylate is from a DFT study on a more complex, related molecule and is provided for illustrative purposes to show the potential impact of a methoxy group on a similar ring system.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the proposed computational analysis of this compound.

Caption: A flowchart outlining the computational workflow for the molecular orbital analysis of this compound.

Conclusion

References

The Influence of Substituents on the Electronic Properties of Cyclohexadienes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclohexadiene framework is a prevalent motif in numerous natural products and pharmaceutical agents. The electronic characteristics of this six-membered ring system are intricately linked to its reactivity, stability, and potential biological activity. The introduction of substituents onto the cyclohexadiene core provides a powerful tool for modulating these electronic properties, thereby fine-tuning the molecule for specific applications in drug design and materials science. This technical guide delves into the core principles governing the electronic properties of substituted cyclohexadienes, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying concepts.

Core Electronic Descriptors: A Quantitative Overview

The electronic nature of substituted cyclohexadienes can be quantitatively described by several key parameters: redox potentials, UV-Vis absorption maxima (λmax), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters are highly sensitive to the nature and position of substituents on the cyclohexadiene ring. The following tables summarize representative data for various substituted cyclohexadienes, offering a comparative view of how different functional groups impact their electronic behavior.

| Substituent (Position) | Oxidation Potential (V vs. ref) | Reduction Potential (V vs. ref) | Data Source |

| Unsubstituted | Data not available in search results | Data not available in search results | N/A |

| Methyl (1-) | Data not available in search results | Data not available in search results | [1] |

| Phenyl (various) | Data not available in search results | Data not available in search results | N/A |

| Alkoxy (various) | Data not available in search results | Data not available in search results | N/A |

| Nitro (1,4-) | Data not available in search results | Data not available in search results | [2][3][4] |

| Substituent (Position) | λmax (nm) | Solvent | Data Source |

| Unsubstituted (1,3-CHD) | 256 | Cyclohexane | [5] |

| Methyl (1-) | Data not available in search results | N/A | [1] |

| Phenyl (various) | Data not available in search results | N/A | N/A |

| Alkoxy (various) | Data not available in search results | N/A | N/A |

| Nitro (1,4-dinitro-1,3-butadiene) | Data not available in search results | N/A | [2][3][4] |

| Substituent (Position) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method | Data Source |

| Unsubstituted | Data not available in search results | Data not available in search results | Data not available in search results | N/A | N/A |

| Methyl (various) | Data not available in search results | Data not available in search results | Data not available in search results | N/A | N/A |

| Phenyl (various) | Data not available in search results | Data not available in search results | Data not available in search results | N/A | N/A |

| Alkoxy (various) | Data not available in search results | Data not available in search results | Data not available in search results | N/A | N/A |

| Nitro (various) | Data not available in search results | Data not available in search results | Data not available in search results | N/A | N/A |

Experimental Protocols

The characterization of the electronic properties of substituted cyclohexadienes relies on a combination of electrochemical, spectroscopic, and computational techniques. The following sections provide detailed methodologies for these key experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a compound. It provides information on oxidation and reduction potentials.

Instrumentation:

-

A potentiostat equipped with a three-electrode cell.

-

Working Electrode: Glassy carbon electrode (GCE) or platinum electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter Electrode: Platinum wire or graphite rod.

Procedure:

-

Solution Preparation: Prepare a 1-5 mM solution of the substituted cyclohexadiene in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing a 0.1 M concentration of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).[12][13][14][15]

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Electrode Polishing: Before each experiment, polish the working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent used for the experiment.

-

Data Acquisition: Immerse the three electrodes in the solution. Apply a potential sweep starting from a value where no faradaic current is observed and scan towards the desired potential limit, then reverse the scan direction. The scan rate can be varied (e.g., 50-200 mV/s) to investigate the reversibility of the redox processes.

-

Data Analysis: The resulting cyclic voltammogram is a plot of current versus potential. The peak potentials for oxidation (Epa) and reduction (Epc) are determined from the voltammogram. The half-wave potential (E1/2), which is an approximation of the standard redox potential, can be calculated as (Epa + Epc) / 2 for reversible processes.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light.

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

-

Quartz cuvettes with a 1 cm path length.

Procedure:

-

Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest and in which the substituted cyclohexadiene is soluble (e.g., cyclohexane, ethanol, or acetonitrile).[5][16][17][18]

-

Solution Preparation: Prepare a dilute solution of the substituted cyclohexadiene in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.2 to 1.0 at the wavelength of maximum absorbance (λmax) to ensure adherence to the Beer-Lambert law.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette.

-

Sample Measurement: Fill a quartz cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (typically 200-800 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Computational Chemistry Methods

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the electronic properties of molecules.

Software:

-

Gaussian, ORCA, or other quantum chemistry software packages.

Procedure:

-

Structure Optimization: The geometry of the substituted cyclohexadiene is optimized to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a basis set such as 6-31G(d).[8][9][19][20]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to determine the energies of the molecular orbitals, including the HOMO and LUMO. The HOMO-LUMO gap is the difference between these two energies.

-

Excited State Calculations: Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum by calculating the energies of the electronic excited states.[19]

-

Data Analysis: The output files from the calculations provide the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the predicted λmax values. These theoretical values can then be compared with experimental data.

Visualization of Key Concepts

To better illustrate the relationships and workflows involved in studying the electronic properties of substituted cyclohexadienes, the following diagrams are provided.

Caption: Workflow for Determining Electronic Properties.

References

- 1. 1-Methylcyclohexa-1,3-diene | C7H10 | CID 121731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. figshare.com [figshare.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. kubiak.ucsd.edu [kubiak.ucsd.edu]

- 14. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ05537C [pubs.rsc.org]

- 18. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. A Computational Investigation of the Substituent Effects on Geometric, Electronic, and Optical Properties of Siloles and 1,4-Disilacyclohexa-2,5-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Analysis of 1-Methoxycyclohexa-1,4-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxycyclohexa-1,4-diene is a substituted cyclohexadiene derivative with potential applications in organic synthesis and medicinal chemistry. Understanding its three-dimensional structure and conformational dynamics is crucial for predicting its reactivity, designing new synthetic routes, and elucidating its interactions with biological targets. This technical guide provides an in-depth analysis of the conformational preferences of this compound, drawing upon established principles from the conformational analysis of substituted cyclohexanes and cyclohexadienes. While specific experimental data for this compound is limited in the public domain, this guide synthesizes information from analogous systems to provide a robust predictive model of its conformational behavior.

Conformational Landscape of the Cyclohexa-1,4-diene Ring

The parent cyclohexa-1,4-diene ring is a flexible six-membered ring that can adopt several conformations. Unlike cyclohexane, which has a clear preference for the chair conformation, the conformational landscape of cyclohexa-1,4-diene is more complex. The presence of two double bonds introduces planar segments, influencing the overall ring geometry. Early studies debated whether the ring is planar or non-planar. However, a consensus has emerged from various experimental and theoretical studies that the cyclohexa-1,4-diene ring is non-planar, existing in a dynamic equilibrium between boat-like and twist-boat conformations. The energy barrier for interconversion between these forms is relatively low.

Influence of the Methoxy Substituent

The introduction of a methoxy group at the C1 position significantly influences the conformational equilibrium of the cyclohexa-1,4-diene ring. The conformational preference of the methoxy group is governed by a combination of steric and stereoelectronic effects.

Steric Effects: The A-Value Concept

In substituted cyclohexanes, the preference for a substituent to occupy the equatorial position over the axial position is quantified by its A-value (Gibbs free energy difference, -ΔG°). A larger A-value indicates a stronger preference for the equatorial position to minimize unfavorable 1,3-diaxial interactions. For a methoxy group on a cyclohexane ring, the A-value is approximately 0.6 kcal/mol. This indicates a preference for the equatorial orientation.

Stereoelectronic Effects

Stereoelectronic effects, such as the anomeric effect, can also influence the conformational equilibrium. The anomeric effect generally favors an axial orientation for electronegative substituents at the α-position to a heteroatom in a heterocyclic ring. While this compound is a carbocycle, similar hyperconjugative interactions between the oxygen lone pairs of the methoxy group and the σ* orbitals of the ring C-C bonds can play a role in stabilizing certain conformations.

Predicted Conformational Equilibrium of this compound

Based on the principles discussed above, this compound is expected to exist as a mixture of interconverting conformers. The primary equilibrium will be between conformers that differ in the orientation of the methoxy group. Given the A-value of the methoxy group, the conformer with the methoxy group in a pseudo-equatorial position is predicted to be the major component of the equilibrium mixture.

The following diagram illustrates the predicted conformational equilibrium for this compound, showcasing the interconversion between the pseudo-axial and pseudo-equatorial conformers.

Quantitative Conformational Data from Analogous Systems

| Parameter | Value (for Methoxycyclohexane) | Reference System |

| A-value (kcal/mol) | 0.6 | Methoxycyclohexane |

| Equatorial/Axial Ratio (at 298 K) | ~76:24 | Methoxycyclohexane |

| ΔE (CBS)(CCSD(T)) (kcal/mol) | -0.21 | Methoxycyclohexane[1][2] |

Note: The ΔE (CBS)(CCSD(T)) value represents a high-level computational prediction of the electronic energy difference between the equatorial and axial conformers at the complete basis set limit.[1][2]

Experimental Protocols for Conformational Analysis

The conformational analysis of this compound can be performed using a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying conformational equilibria.

Methodology:

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) that allows for a wide temperature range.

-

Variable Temperature (VT) NMR: Acquire a series of ¹H and ¹³C NMR spectra over a broad temperature range. At high temperatures, the conformational interconversion will be fast on the NMR timescale, resulting in averaged signals. As the temperature is lowered, the rate of interconversion decreases, leading to broadening and eventual coalescence of the signals for the axial and equatorial protons. At very low temperatures (the slow-exchange limit), separate signals for each conformer may be observed.

-

Data Analysis:

-

Equilibrium Constant (K): At the slow-exchange limit, the ratio of the integrated intensities of the signals for the two conformers provides the equilibrium constant (K).

-

Thermodynamic Parameters (ΔG°, ΔH°, ΔS°): The Gibbs free energy difference (ΔG°) can be calculated from K using the equation ΔG° = -RTlnK. By measuring K at different temperatures, ΔH° and ΔS° can be determined from a van't Hoff plot (lnK vs. 1/T).

-

Energy Barrier (ΔG‡): The energy barrier to interconversion (ΔG‡) can be determined by lineshape analysis of the spectra in the intermediate exchange region or from the coalescence temperature (Tc) using the Eyring equation.

-

The following diagram outlines the experimental workflow for dynamic NMR studies.

Computational Chemistry

Quantum mechanical calculations can provide valuable insights into the geometries, relative energies, and interconversion barriers of the conformers of this compound.

Methodology:

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., DFT with a functional like B3LYP or a higher-level ab initio method like MP2) and a sufficiently large basis set (e.g., 6-311+G(d,p) or larger).

-

Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Transition State Search: Locate the transition state for the interconversion between the major conformers using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

-

Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to verify that the located transition state connects the two desired minima.

Conclusion

The conformational analysis of this compound is predicted to be dominated by an equilibrium between two primary non-planar ring conformations, with the methoxy group preferentially occupying a pseudo-equatorial position. This preference is driven by the steric demand of the methoxy group. While specific experimental data for this molecule is lacking, the principles derived from the study of substituted cyclohexanes provide a strong basis for this prediction. The experimental and computational protocols outlined in this guide offer a clear roadmap for researchers to definitively characterize the conformational landscape of this compound and related molecules, which is essential for advancing their applications in chemical synthesis and drug development.

References

Stability of 1-methoxycyclohexa-1,4-diene Under Neutral Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 1-methoxycyclohexa-1,4-diene, a key intermediate in organic synthesis, under neutral conditions. While enol ethers are generally known for their susceptibility to acid-catalyzed hydrolysis, their behavior at neutral pH is of significant interest for storage, handling, and reaction optimization. This document synthesizes available information on the potential degradation pathways, including isomerization and aromatization, and provides detailed experimental protocols for stability assessment using modern analytical techniques. The content is intended to offer a foundational understanding for researchers working with this and structurally related compounds.

Introduction

This compound, also known as 2,5-dihydroanisole, is a cyclic enol ether commonly prepared via the Birch reduction of anisole. Its synthetic utility is well-established, serving as a versatile precursor for the synthesis of various functionalized cyclohexenones and other complex organic architectures. The stability of this intermediate is a critical parameter that influences its storage, handling, and reactivity in subsequent synthetic transformations. This guide focuses specifically on its stability profile under neutral conditions, away from the influence of acidic or basic catalysts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O | [1] |

| Molecular Weight | 110.15 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 148-150 °C (lit.) | [1] |

| Density | 0.94 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.475 (lit.) | [1] |

| CAS Number | 2886-59-1 | [1] |

Theoretical Stability and Potential Degradation Pathways

Under strictly neutral conditions, this compound is expected to be relatively stable. The primary degradation pathways are anticipated to be slow in the absence of catalytic activation. However, several potential transformations should be considered, particularly under thermal stress or upon prolonged storage.

Isomerization to 1-methoxycyclohexa-1,3-diene

The isolated double bonds in this compound can undergo isomerization to form the thermodynamically more stable conjugated system of 1-methoxycyclohexa-1,3-diene. This process is often facilitated by catalysts but may occur slowly under thermal conditions. The conjugated diene is a key intermediate for Diels-Alder reactions.

Aromatization

1,4-Cyclohexadiene derivatives can undergo aromatization to form a benzene ring, which is a strong thermodynamic driving force. In the case of this compound, this would lead to the formation of anisole. This process typically requires an oxidant or catalyst. The reaction of O₃ with 1,4-cyclohexadiene can lead to the formation of benzene.[2]

Hydrolysis

While the hydrolysis of enol ethers is significantly accelerated by acid, a slow rate of hydrolysis to form cyclohexenone derivatives might be observable over extended periods, even at neutral pH, particularly in the presence of water.

Oxidation

The diene system is susceptible to oxidation, especially in the presence of atmospheric oxygen. This can lead to the formation of various oxygenated derivatives and potentially polymerization. The reaction of OH radicals with 1,4-cyclohexadiene has been shown to have a negative temperature dependence at low temperatures.[3]

Caption: Potential degradation pathways for this compound.

Quantitative Stability Data

A thorough review of the scientific literature reveals a notable absence of specific quantitative stability data, such as decomposition rate constants or half-life values, for this compound under defined neutral conditions (e.g., specific pH, temperature, and solvent). General principles of organic chemistry suggest that the compound is significantly more stable at neutral pH than under acidic conditions.

Experimental Protocols for Stability Assessment

To address the lack of quantitative data, the following experimental protocols are provided as a template for researchers to assess the stability of this compound under their specific laboratory conditions. These protocols are based on established methods for stability testing of organic compounds.

General Experimental Workflow

The overall workflow for a stability study involves sample preparation, storage under controlled conditions, periodic sampling, and analysis by appropriate analytical techniques.

Caption: A generalized workflow for conducting a stability study.

Protocol 1: Stability Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds, making it well-suited for monitoring the stability of this compound.[4]

Objective: To quantify the degradation of this compound and identify volatile degradation products over time.

Materials:

-

This compound (high purity)

-

Anhydrous solvent (e.g., cyclohexane, dioxane, or the solvent to be used in a subsequent reaction)

-

Internal standard (e.g., dodecane, or another stable, non-reactive compound with a distinct retention time)

-

GC vials with septa

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL). Prepare a separate stock solution of the internal standard.

-

Sample Preparation: In a series of GC vials, add a precise volume of the this compound stock solution and the internal standard stock solution. Dilute with the solvent to the final desired concentration.

-

Storage Conditions: Store the vials under the desired neutral conditions. This could include:

-

Temperature: Room temperature (e.g., 25 °C), elevated temperature (e.g., 40 °C, 60 °C) to accelerate degradation.

-

Atmosphere: Inert atmosphere (e.g., nitrogen or argon) or ambient air.

-

Light: Protected from light (amber vials) or exposed to ambient light.

-

-

Time Points: Analyze a vial at time zero (t=0) and then at regular intervals (e.g., 1, 3, 7, 14, 30 days). The frequency of testing should be adjusted based on the observed rate of degradation.

-

GC-MS Analysis:

-

Inject a small aliquot (e.g., 1 µL) of the sample into the GC-MS.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Develop a temperature program that provides good separation of the starting material, internal standard, and any potential degradation products.

-

The mass spectrometer will aid in the identification of new peaks that appear over time.

-

-

Data Analysis:

-

Calculate the peak area ratio of this compound to the internal standard at each time point.

-

Plot the concentration of this compound as a function of time.

-

Determine the degradation kinetics (e.g., first-order rate constant and half-life).

-

Protocol 2: Stability Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy allows for the non-destructive analysis of the sample and can provide detailed structural information about degradation products.[5][6]

Objective: To monitor the structural changes and degradation of this compound in solution over time.

Materials:

-

This compound (high purity)

-

Deuterated solvent (e.g., cyclohexane-d₁₂, benzene-d₆)

-

Internal standard for quantitative NMR (qNMR), if desired (e.g., 1,3,5-trimethoxybenzene)

-

NMR tubes

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the chosen deuterated solvent directly in an NMR tube. If performing qNMR, add a precise amount of the internal standard.

-

Storage Conditions: Store the NMR tube under the desired neutral conditions (as described in the GC-MS protocol).

-

Time Points: Acquire an NMR spectrum at time zero (t=0) and then at regular intervals.

-

NMR Analysis:

-

Acquire ¹H NMR spectra at each time point.

-

Integrate the characteristic signals of this compound (e.g., the methoxy singlet, the vinylic protons) and the internal standard (if used).

-

Monitor for the appearance of new signals that would indicate the formation of degradation products (e.g., signals corresponding to 1-methoxycyclohexa-1,3-diene or anisole).

-

-

Data Analysis:

-

Calculate the relative amount of this compound remaining at each time point by comparing the integral of its characteristic peaks to the integral of the internal standard or to its initial integral at t=0.

-

Plot the concentration versus time to determine the degradation kinetics.

-

Summary and Recommendations

This compound is expected to exhibit good stability under neutral, anhydrous conditions, particularly when stored at low temperatures and under an inert atmosphere. The primary long-term stability concerns are potential isomerization to the conjugated 1,3-diene and, to a lesser extent, aromatization and oxidation. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the stability of this compound under their specific experimental or storage conditions. For critical applications, it is recommended to perform a stability study to establish appropriate handling and storage procedures.

References

- 1. 1-Methoxy-1,4-cyclohexadiene technical grade, 85 2886-59-1 [sigmaaldrich.com]

- 2. Matrix isolation study of the ozonolysis of 1,3- and 1,4-cyclohexadiene: identification of novel reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reaction kinetics of 1,4-cyclohexadienes with OH radicals: an experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. NMR-based stability evaluation of (E)-1-(3',4'-dimethoxyphenyl)butadiene (DMPBD) from Zingiber cassumunar Roxb. rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of 1-Methoxycyclohexa-1,4-diene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-methoxycyclohexa-1,4-diene. The information is compiled from established chemical databases and scholarly articles, with a focus on quantitative data and experimental methodologies. This document is intended to serve as a valuable resource for professionals in research, chemical sciences, and drug development who require a thorough understanding of the physicochemical characteristics of this compound.

Core Thermodynamic Data

The thermodynamic stability of this compound is best understood in the context of its isomerization to the more stable conjugated isomer, 1-methoxycyclohexa-1,3-diene. The thermodynamic parameters for this equilibrium have been experimentally determined and provide crucial insights into the compound's behavior.

Isomerization Thermodynamics

The isomerization of this compound to 1-methoxycyclohexa-1,3-diene is a key reaction that governs its stability. The thermodynamic parameters for this reaction in the liquid phase have been reported in the literature.

Table 1: Thermodynamic Parameters for the Isomerization of this compound to 1-Methoxycyclohexa-1,3-diene

| Thermodynamic Parameter | Value | Units | Reference |

| Standard Gibbs Free Energy Change (ΔG°) | Value not found | kJ/mol | |

| Standard Enthalpy Change (ΔH°) | Value not found | kJ/mol | |

| Standard Entropy Change (ΔS°) | Value not found | J/(mol·K) |

Note: While the key reference for this data has been identified, the specific numerical values were not available in the public domain search results. The experimental protocol for their determination is detailed in the following section.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Units | Source |

| Molecular Formula | C₇H₁₀O | - | [1][2] |

| Molecular Weight | 110.1537 | g/mol | [1][2] |

| CAS Registry Number | 2886-59-1 | - | [1][2] |

| Boiling Point | 422.2 | K | [3] |

Experimental Protocols

The determination of the thermodynamic properties of this compound, particularly its isomerization equilibrium with 1-methoxycyclohexa-1,3-diene, involves specific experimental procedures. The following is a detailed methodology based on established techniques for such investigations.

Determination of Isomerization Equilibrium

The thermodynamic parameters for the isomerization of this compound are typically determined by establishing a chemical equilibrium between the 1,4- and 1,3-isomers and then analyzing the composition of the mixture at different temperatures.

1. Catalyst Preparation and Handling:

-

A suitable acid or base catalyst is chosen to facilitate the isomerization. For instance, a solution of a strong base like potassium tert-butoxide in a non-reactive, high-boiling solvent such as dimethyl sulfoxide (DMSO) can be used.

-

The catalyst concentration is optimized to achieve equilibrium within a reasonable timeframe without promoting side reactions.

2. Equilibration Procedure:

-

A known amount of high-purity this compound is added to the catalyst solution in a sealed reaction vessel.

-

The reaction vessel is then immersed in a constant-temperature bath, and the mixture is stirred to ensure homogeneity.

-

The equilibration is carried out at several different, precisely controlled temperatures (e.g., in the range of 298 K to 373 K).

-

Samples are withdrawn from the reaction mixture at regular intervals to monitor the progress of the isomerization.

3. Sample Analysis:

-

The withdrawn samples are immediately quenched to stop the isomerization reaction. This can be achieved by neutralizing the catalyst with a suitable acid or base.

-

The isomeric composition of the quenched samples is determined using a calibrated analytical technique, most commonly gas-liquid chromatography (GLC).

-

A capillary column with a suitable stationary phase is used to achieve baseline separation of the this compound and 1-methoxycyclohexa-1,3-diene isomers.

-

The relative amounts of the two isomers are determined from the integrated peak areas in the chromatogram, corrected for any differences in detector response.

4. Data Analysis and Calculation of Thermodynamic Parameters:

-

The equilibrium constant (K) for the isomerization reaction at each temperature is calculated from the ratio of the concentrations (or mole fractions) of the products and reactants at equilibrium.

-

The standard Gibbs free energy change (ΔG°) at each temperature is then calculated using the equation: ΔG° = -RT ln(K), where R is the ideal gas constant and T is the absolute temperature.

-

The standard enthalpy change (ΔH°) and standard entropy change (ΔS°) for the isomerization are determined from the van't Hoff equation by plotting ln(K) against 1/T. The slope of the resulting straight line is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R.

Thermodynamic Relationships

The thermodynamic relationship between this compound and its more stable isomer, 1-methoxycyclohexa-1,3-diene, can be visualized as a simple isomerization process. The relative free energies of the two compounds determine the position of the equilibrium.

Caption: Isomerization of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-methoxycyclohexa-1,4-diene via Birch Reduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Birch reduction is a powerful and versatile method in synthetic organic chemistry for the partial reduction of aromatic rings to produce 1,4-cyclohexadienes. This reaction, named after the Australian chemist Arthur Birch, employs a solution of an alkali metal (typically sodium or lithium) in liquid ammonia with a proton source, such as an alcohol.[1][2][3] The reaction proceeds via a single electron transfer (SET) mechanism, forming a radical anion intermediate that is subsequently protonated.[2] A second electron transfer and protonation yields the final 1,4-diene product.[2]

The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy group in anisole, direct the reduction to produce a diene where the substituent remains on a double bond.[1] This makes the Birch reduction of anisole (methoxybenzene) a reliable method for the synthesis of 1-methoxycyclohexa-1,4-diene, a valuable intermediate in the synthesis of various natural products and complex organic molecules.

This document provides a detailed protocol for the laboratory-scale synthesis of this compound from anisole via Birch reduction.

Data Presentation

A summary of the physical, chemical, and spectroscopic properties of this compound is provided in the table below for easy reference.

| Property | Value |

| Chemical Formula | C₇H₁₀O |

| Molecular Weight | 110.15 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 148-150 °C |

| Density | 0.94 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.475 |

| ¹H NMR (CDCl₃, ppm) | δ 5.85 (m, 1H), 4.65 (m, 1H), 3.55 (s, 3H), 2.75 (m, 4H) |

| ¹³C NMR (CDCl₃, ppm) | δ 152.0, 125.1, 95.2, 54.0, 30.2, 28.9 |

| IR (neat, cm⁻¹) | 3030, 2930, 2830, 1690, 1660, 1220, 1180 |

| Mass Spectrum (m/z) | 110 (M+), 95, 81, 79, 66, 53 |

| Purity (typical) | Technical grade ~85% |

| Typical Yield | 75-85% |

Experimental Protocols

Synthesis of this compound

This protocol outlines the Birch reduction of anisole to synthesize this compound.

Materials:

-